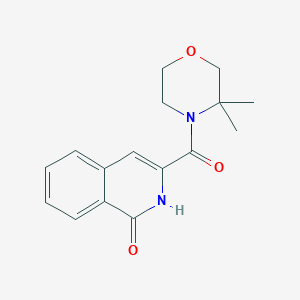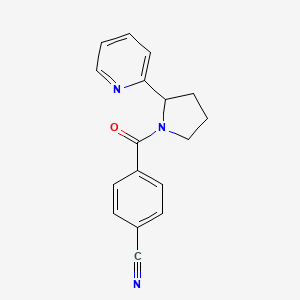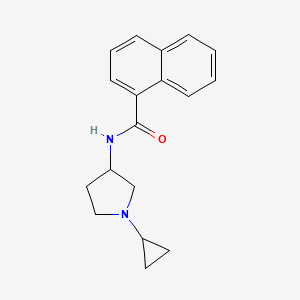
(3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
(3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been reported to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective activities. It has also been shown to modulate certain signaling pathways involved in disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is its potential as a lead compound for drug discovery. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. These include the development of more efficient synthesis methods, the investigation of its structure-activity relationship, and the evaluation of its efficacy in vivo. Additionally, its potential applications in other areas such as agriculture and material science can also be explored.
Conclusion:
In conclusion, (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience make it a valuable compound for further investigation. However, its limitations must also be taken into consideration when evaluating its potential efficacy in vivo.
Métodos De Síntesis
The synthesis of (3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves the reaction of 2-pyridin-2-ylpyrrolidin-1-ylamine with 3,5-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(3,5-Dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in various areas such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-10-14(2)12-15(11-13)18(21)20-9-5-7-17(20)16-6-3-4-8-19-16/h3-4,6,8,10-12,17H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDNQHJWJIRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC2C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[2-(methoxymethyl)phenyl]methyl]-3-methylbutanamide](/img/structure/B7528165.png)

![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)